1,2-bis(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole
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Overview
Description
1,2-bis(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole is an organic compound with a complex structure that includes both methoxyphenyl and diphenyl groups attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-bis(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole typically involves the condensation of 4-methoxybenzaldehyde with benzil in the presence of ammonium acetate and acetic acid. The reaction is carried out under reflux conditions, leading to the formation of the imidazole ring through a cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-bis(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while halogenation would introduce halogen atoms into the aromatic rings.
Scientific Research Applications
1,2-bis(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its unique structure.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 1,2-bis(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activities. Additionally, the aromatic rings can interact with biological membranes, influencing cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,2-bis(4-methoxyphenyl)-1,2-diphenylethene: Similar structure but lacks the imidazole ring.
1,2-bis(4-hydroxyphenyl)-1,2-diphenylethene: Hydroxy groups instead of methoxy groups.
1,2-bis(4-methoxyphenyl)ethyne: Contains an ethyne linkage instead of the imidazole ring.
Uniqueness
1,2-bis(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole is unique due to the presence of both methoxyphenyl and diphenyl groups attached to an imidazole ring. This combination imparts specific chemical properties, such as enhanced stability and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1,2-bis(4-methoxyphenyl)-4,5-diphenylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N2O2/c1-32-25-17-13-23(14-18-25)29-30-27(21-9-5-3-6-10-21)28(22-11-7-4-8-12-22)31(29)24-15-19-26(33-2)20-16-24/h3-20H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMEHCJJSXDBOOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(N2C3=CC=C(C=C3)OC)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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